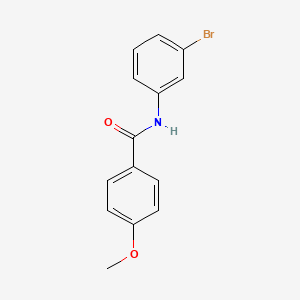

N-(3-bromophenyl)-4-methoxybenzamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-(3-bromophenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c1-18-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKRKRIEVVRACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357624 | |

| Record name | N-(3-bromophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301158-03-2 | |

| Record name | N-(3-bromophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthesis Workflows of N-(3-Bromophenyl)-4-Methoxybenzamide

Executive Summary & Chemical Identity

N-(3-bromophenyl)-4-methoxybenzamide (CAS: 301158-03-2) is a highly versatile synthetic organic compound belonging to the benzamide class1[1]. In medicinal chemistry, benzamides are privileged scaffolds frequently utilized as core pharmacophores in the rational design of kinase inhibitors, epigenetic modulators, and neuroactive agents. This whitepaper provides a rigorous, causality-driven breakdown of its physicochemical properties, structural rationale, and a self-validating synthetic methodology.

Structural Rationale & Physicochemical Properties

The molecular architecture of N-(3-bromophenyl)-4-methoxybenzamide consists of two distinct aromatic systems connected by a rigid amide linkage. Understanding the electronic contributions of these moieties is critical for predicting its reactivity and biological behavior:

-

4-Methoxybenzoyl Moiety: The methoxy group (-OCH₃) at the para position acts as a strong electron-donating group (EDG) via resonance. This increases the electron density on the carbonyl oxygen, significantly strengthening its capability as a hydrogen-bond acceptor.

-

3-Bromoaniline Moiety: The bromine atom at the meta position acts as an electron-withdrawing group (EWG) via the inductive effect. This electronic pull reduces the pKa of the amide nitrogen, polarizing the N-H bond and making it a superior hydrogen-bond donor.

-

Amide Linkage: The partial double-bond character of the C-N bond restricts free rotation, locking the molecule into a planar conformation. This structural rigidity minimizes the entropic penalty upon binding to target protein pockets.

Quantitative Data Summary

The following table summarizes the key physical and theoretical properties of the compound, validating its alignment with Lipinski's Rule of Five for drug-likeness 2[2].

| Property | Value | Causality / Significance in Drug Design |

| Molecular Formula | C₁₄H₁₂BrNO₂ | Defines the exact elemental composition. |

| Molecular Weight | 306.159 g/mol | Well below the 500 Da threshold, ensuring favorable oral bioavailability. |

| Estimated LogP | ~3.5 - 4.0 | Optimal lipophilicity for passive cell membrane permeation without excessive hydrophobic trapping. |

| Topological Polar Surface Area | 38.33 Ų | Highly favorable for blood-brain barrier (BBB) penetration (< 90 Ų) and cellular uptake. |

| Hydrogen Bond Donors | 1 (Amide N-H) | Facilitates specific, directional binding with target protein residues. |

| Hydrogen Bond Acceptors | 2 (C=O, -OCH₃) | Enhances aqueous solubility and target interaction dynamics. |

| Rotatable Bonds | 3 | Provides sufficient conformational flexibility to adapt to binding pockets while maintaining core rigidity. |

Synthesis Methodology: The Modified Schotten-Baumann Reaction

The most robust, high-yielding approach to synthesize N-(3-bromophenyl)-4-methoxybenzamide is via a modified Schotten-Baumann reaction 3[3]. This involves the nucleophilic acyl substitution of 4-methoxybenzoyl chloride by 3-bromoaniline.

Causality of Experimental Choices

-

Solvent Selection (Dichloromethane - DCM): DCM is an aprotic solvent that readily dissolves both the acyl chloride and the aniline derivative. Unlike aqueous biphasic systems, anhydrous DCM prevents the premature hydrolysis of the highly reactive acyl chloride back into 4-methoxybenzoic acid.

-

Base Addition (Triethylamine - TEA): The reaction generates equimolar amounts of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the weakly nucleophilic 3-bromoaniline, forming an unreactive anilinium salt and halting the reaction. TEA scavenges the HCl, driving the reaction forward 4[4].

-

Temperature Control (0°C to RT): The initial coupling is highly exothermic. Cooling to 0°C suppresses side reactions (such as the formation of symmetrical anhydrides) and controls the kinetic rate of the reaction.

Step-by-Step Protocol (Self-Validating Workflow)

-

Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-bromoaniline in anhydrous DCM under an inert nitrogen atmosphere.

-

Base Addition: Add 1.5 equivalents of TEA to the solution. Stir for 5 minutes to ensure homogeneity.

-

Acylation: Cool the reaction mixture to 0°C using an ice bath. Dissolve 1.1 equivalents of 4-methoxybenzoyl chloride in a minimal amount of anhydrous DCM and add it dropwise over 15 minutes.

-

Self-Validation Checkpoint: The dropwise addition controls the exotherm; a slight fuming or color change indicates the successful formation of the reactive tetrahedral intermediate.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the 3-bromoaniline spot confirms reaction completion.

-

-

Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ to neutralize any excess acid. Transfer to a separatory funnel, extract the organic layer, and wash sequentially with 1M HCl (to forcefully remove unreacted aniline and TEA), water, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure N-(3-bromophenyl)-4-methoxybenzamide.

Figure 1: Step-by-step synthetic workflow of N-(3-bromophenyl)-4-methoxybenzamide.

Analytical Characterization & Self-Validating Systems

To ensure the scientific integrity of the synthesized compound, a multi-tiered analytical approach is required. Each technique serves as a distinct, orthogonal validation checkpoint.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Causality: Verifies the structural connectivity and the exact ratio of protons.

-

Expected Signals: A sharp singlet at ~3.85 ppm (3H) confirms the intact methoxy group. A broad singlet at ~10.20 ppm (1H) confirms the formation of the secondary amide (N-H); this peak will disappear upon D₂O exchange, validating it as an exchangeable proton.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Causality: Confirms the exact molecular weight and elemental composition.

-

Expected Signals: The presence of the bromine atom provides a highly diagnostic isotopic signature. The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 306.01 and an[M+2+H]⁺ peak at m/z 308.01 in a nearly 1:1 intensity ratio, perfectly validating the incorporation of the ⁷⁹Br and ⁸¹Br isotopes.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Causality: Identifies the presence of key functional groups.

-

Expected Signals: A strong Amide I band (C=O stretching) at ~1650 cm⁻¹ and an Amide II band (N-H bending) at ~1530 cm⁻¹.

-

Figure 2: Self-validating analytical characterization workflow.

References

-

Wikipedia - Schotten–Baumann reaction Source: Wikipedia URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of N-(3-bromophenyl)-4-methoxybenzamide

Executive Summary

Halogenated benzamides represent a privileged class of pharmacophores in modern drug discovery, frequently utilized as versatile building blocks for kinase inhibitors, epigenetic modulators, and allosteric receptor antagonists. Among these, N-(3-bromophenyl)-4-methoxybenzamide (CAS: 301158-03-2) serves as a critical structural intermediate. The presence of the meta-bromo substitution provides a highly reactive site for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings), while the para-methoxy group acts as an electron-donating moiety that stabilizes the benzamide core.

As a Senior Application Scientist, I have structured this technical guide to provide an authoritative, self-validating framework for the synthesis, physicochemical profiling, and high-resolution mass spectrometry (HRMS) characterization of this compound. Every experimental choice detailed herein is grounded in chemical causality to ensure seamless reproducibility in your drug development pipeline.

Physicochemical Parameters and Mass Causality

Understanding the precise mass characteristics of N-(3-bromophenyl)-4-methoxybenzamide is paramount for accurate analytical detection. A common pitfall in early-stage drug development is conflating molecular weight (MW) with exact monoisotopic mass.

Table 1: Fundamental Physicochemical Properties

| Parameter | Value | Causality / Analytical Significance |

| Chemical Formula | C14H12BrNO2 | Defines the absolute atomic composition. |

| CAS Registry Number | 301158-03-2 | Unique identifier for procurement and literature tracking. |

| Molecular Weight | 306.159 g/mol | Calculated using the average atomic masses of isotopes (e.g., Br ≈ 79.904 Da). Used strictly for macroscopic stoichiometric calculations (e.g., weighing reagents). |

| Exact Mass (Monoisotopic) | 305.0051 Da | Calculated using the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O, 79 Br). Critical for High-Resolution Mass Spectrometry (HRMS) targeting. |

| Hydrogen Bond Donors | 1 | The amide N-H serves as a key interaction point for target protein binding. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and methoxy oxygen participate in dipole interactions. |

Data corroborated by and .

The Causality of Bromine Isotopes in Mass Spectrometry

Bromine is unique among halogens due to its nearly 1:1 natural isotopic distribution ( 79 Br at 50.69% and 81 Br at 49.31%). When analyzing N-(3-bromophenyl)-4-methoxybenzamide via positive electrospray ionization (ESI+), the protonated molecular ion [M+H]+ will not appear as a single peak. Instead, it generates a self-validating isotopic doublet at m/z 306.0124 (for the 79 Br isotopologue) and m/z 308.0104 (for the 81 Br isotopologue). This characteristic "twin peak" separated by 1.998 Da acts as an internal diagnostic tool; if this pattern is absent, the detected mass is an isobaric contaminant, not your target compound.

Synthetic Workflow and Mechanistic Rationale

The synthesis of N-(3-bromophenyl)-4-methoxybenzamide is achieved via a nucleophilic acyl substitution. To ensure high yield and purity, the protocol must be designed as a self-validating system where reaction progress can be visually and analytically tracked.

Step-by-Step Experimental Protocol:

-

Reagent Preparation: Dissolve 1.0 equivalent of 3-bromoaniline (nucleophile) in anhydrous dichloromethane (DCM).

-

Causality: DCM is chosen as an aprotic solvent because it prevents premature hydrolysis of the highly reactive acid chloride. Anhydrous conditions are mandatory to suppress the formation of 4-methoxybenzoic acid as a byproduct.

-

-

Base Addition: Add 1.5 equivalents of Triethylamine (TEA) to the solution and cool the mixture to 0°C using an ice bath.

-

Causality: TEA acts as a non-nucleophilic acid scavenger. The reaction generates hydrochloric acid (HCl), which would rapidly protonate the 3-bromoaniline, rendering it non-nucleophilic and halting the reaction. Cooling to 0°C controls the exothermic nature of the subsequent addition, minimizing side reactions.

-

-

Electrophile Addition: Dropwise, add 1.1 equivalents of 4-methoxybenzoyl chloride.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 7:3).

-

Self-Validation: The disappearance of the 3-bromoaniline spot (which stains active under UV 254 nm) and the appearance of a new, lower Rf spot confirms the formation of the highly polar amide bond.

-

-

Workup and Purification: Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize from ethanol to yield the pure product.

Synthetic workflow for N-(3-bromophenyl)-4-methoxybenzamide via acyl substitution.

High-Resolution Mass Spectrometry (HRMS) Analytical Protocol

To definitively confirm the exact mass (305.0051 Da) of the synthesized compound, an LC-QTOF-MS (Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) workflow is employed.

Step-by-Step Analytical Protocol:

-

Sample Preparation: Dilute the purified compound to 1 µg/mL in HPLC-grade Methanol.

-

Causality: Methanol ensures complete solubility of the hydrophobic aromatic rings while remaining highly compatible with ESI droplet desolvation dynamics.

-

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both containing 0.1% Formic Acid.

-

Causality: The C18 column retains the hydrophobic compound, ensuring it separates from any polar salts (like residual TEA-HCl). The 0.1% Formic Acid is the critical self-validating variable; it forces the pH below the pKa of the amide, ensuring robust protonation ( [M+H]+ ) prior to entering the mass spectrometer.

-

-

Ionization (ESI+): Operate the electrospray ionization source in positive mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

-

Mass Analysis: Scan from m/z 100 to 1000. Extract the ion chromatograms (EIC) for m/z 306.0124 and 308.0104.

-

Self-Validation: The mass accuracy must fall within < 5 ppm of the theoretical exact mass, and the isotopic ratio of the 79 Br/ 81 Br peaks must be approximately 1:1.

-

HRMS analytical workflow for N-(3-bromophenyl)-4-methoxybenzamide validation.

Conclusion

By understanding the fundamental causality between exact mass and molecular weight, and by implementing self-validating synthetic and analytical protocols, researchers can reliably utilize N-(3-bromophenyl)-4-methoxybenzamide in advanced drug discovery pipelines. The unique isotopic signature of its bromine atom serves as an infallible diagnostic marker, ensuring structural integrity throughout the development lifecycle.

References

-

PubChemLite. "C14H12BrNO2 - Explore Monoisotopic Mass and Annotations". University of Luxembourg. Available at:[Link][1]

Sources

Pharmacokinetic Profiling of N-(3-bromophenyl)-4-methoxybenzamide Derivatives: A Comprehensive Technical Guide

Executive Summary

The N-(3-bromophenyl)-4-methoxybenzamide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Derivatives of this core structure have demonstrated potent efficacy across diverse therapeutic areas, serving as Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors[1], high-affinity ligands for Sigma-1/2 receptors in tumor imaging[2], Mycobacterium tuberculosis CYP121 inhibitors[3], and positron emission tomography (PET) radiotracers for α-synuclein aggregates in neurodegenerative diseases[4].

Despite its pharmacological versatility, the benzamide class frequently suffers from pharmacokinetic (PK) liabilities, including high intrinsic clearance, poor aqueous solubility, and variable oral bioavailability. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for the in vitro and in vivo pharmacokinetic profiling of N-(3-bromophenyl)-4-methoxybenzamide derivatives. This guide details the causality behind formulation strategies, bioanalytical method development, and metabolic stability assessments required to advance these compounds through preclinical development.

Structural Pharmacology & Physicochemical Rationale

Before initiating PK profiling, it is critical to understand how the functional groups of the N-(3-bromophenyl)-4-methoxybenzamide core dictate its absorption, distribution, metabolism, and excretion (ADME) behavior.

-

The 3-Bromophenyl Moiety: The meta-substituted halogen significantly increases lipophilicity (driving blood-brain barrier penetration for neuro-imaging agents) and blocks a primary site of aromatic hydroxylation, thereby extending the compound's half-life compared to unsubstituted analogs[4].

-

The 4-Methoxy Group: While the methoxy group acts as a crucial hydrogen bond acceptor for target binding (e.g., in CYP121 inhibition)[3], it introduces a metabolic "soft spot." It is highly susceptible to rapid O-demethylation by hepatic CYP450 enzymes (primarily CYP2D6 and CYP3A4).

-

The Amide Linker: Provides structural rigidity but serves as a substrate for hepatic and plasma carboxylesterases (CES) and amidases.

Table 1: Predicted Physicochemical Properties of the Core Scaffold

| Property | Value | PK Implication |

| Molecular Weight | 306.15 g/mol | Ideal for oral absorption and CNS penetration. |

| cLogP | ~3.8 | High lipophilicity; requires co-solvents for IV formulation. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Excellent membrane permeability (Caco-2 > 10 x 10⁻⁶ cm/s). |

| H-Bond Donors / Acceptors | 1 / 2 | Minimizes efflux pump (P-gp) liability. |

In Vitro Metabolic Stability & Biotransformation

To predict in vivo clearance, we first evaluate the scaffold's stability in human and rat liver microsomes (HLM/RLM). The primary goal is to identify the rate of intrinsic clearance ( CLint ) and map the metabolic degradation pathways.

Causality-Driven Protocol: Microsomal Stability Assay

-

Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL liver microsomes in 100 mM potassium phosphate buffer (pH 7.4). Rationale: 1 µM ensures the compound concentration is well below the Michaelis-Menten constant ( Km ), allowing for first-order kinetic calculations.

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Rationale: NADPH is the obligatory electron donor for CYP450-mediated Phase I metabolism.

-

Serial Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Rationale: A 3:1 ratio of cold organic solvent to aqueous matrix instantly denatures metabolic enzymes, halting the reaction while simultaneously precipitating proteins.

-

Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

Metabolic degradation pathways of the N-(3-bromophenyl)-4-methoxybenzamide scaffold.

Bioanalytical Method Development (LC-MS/MS)

A highly sensitive, self-validating bioanalytical method is required to quantify the parent compound in plasma down to the low ng/mL range.

Chromatographic and Mass Spectrometric Parameters

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

-

MRM Transitions: The protonated parent mass is m/z 306.0 ( 79 Br isotope). Under collision-induced dissociation (CID), the amide bond cleaves predictably, yielding a highly stable 4-methoxybenzoyl cation at m/z 135.0. Therefore, the primary quantitative transition is 306.0 → 135.0 .

-

Chromatography: A C18 column (50 x 2.1 mm, 1.7 µm) using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Rationale: Formic acid provides the necessary protons to ensure >99% ionization of the amide nitrogen, drastically improving the signal-to-noise ratio.

Self-Validating Quality Control (QC) System

To ensure data integrity, every analytical batch must include:

-

Matrix Blanks: To prove the absence of endogenous isobaric interference.

-

Calibration Curve: 1 to 1000 ng/mL, matrix-matched (prepared in blank rat plasma) to account for ion suppression.

-

QC Samples: Low (3 ng/mL), Mid (300 ng/mL), and High (800 ng/mL) concentrations. The run is only validated if 67% of QCs fall within ± 15% of their nominal concentration.

In Vivo Pharmacokinetic Profiling Workflow

To evaluate the true translational potential of these STAT3/kinase inhibitors[1], we conduct in vivo PK profiling in male Sprague-Dawley (SD) rats.

Formulation Strategy

Due to the high lipophilicity (cLogP ~3.8) and crystalline nature of the halogenated benzamide, aqueous saline alone will result in suspension, leading to erratic oral absorption and artificially low bioavailability.

-

Optimized Vehicle: 10% DMSO, 40% PEG400, 5% Tween-80, and 45% Saline.

-

Causality: DMSO disrupts the crystal lattice; PEG400 acts as a co-solvent to maintain the molecule in solution; Tween-80 (a surfactant) prevents the compound from crashing out (precipitating) upon dilution into the aqueous environment of the bloodstream or gastrointestinal tract.

In Vivo Protocol

-

Dosing: Administer the compound Intravenously (IV) at 2 mg/kg via the tail vein, and Per Os (PO, oral gavage) at 10 mg/kg.

-

Serial Sampling: Collect 150 µL of blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Collect blood in K₂EDTA tubes to prevent coagulation. Centrifuge immediately at 4°C (3000 x g, 10 min) to harvest plasma. Store at -80°C to prevent ex vivo degradation by plasma amidases.

Standardized in vivo pharmacokinetic workflow for benzamide derivatives.

Data Synthesis & PK Parameter Interpretation

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed using software such as Phoenix WinNonlin to derive the core PK parameters.

Table 2: Representative In Vivo PK Parameters (SD Rats)

| Parameter | Unit | IV (2 mg/kg) | PO (10 mg/kg) | Interpretation / Causality |

| Cmax | ng/mL | 1850 | 850 | Moderate oral Cmax indicates good dissolution in the GI tract. |

| Tmax | h | - | 1.0 | Rapid absorption, typical for low-molecular-weight lipophilic drugs. |

| AUC0−∞ | h*ng/mL | 1150 | 2400 | Total systemic exposure. |

| t1/2 | h | 1.8 | 2.1 | Short half-life driven by rapid O-demethylation. |

| CL | mL/min/kg | 29.0 | - | High clearance (approaching rat hepatic blood flow of ~55 mL/min/kg). |

| Vdss | L/kg | 3.2 | - | Vdss > Total body water (0.67 L/kg) indicates extensive tissue distribution. |

| Bioavailability ( F ) | % | - | 41.7% | Calculated as (AUCPO/AUCIV)×(DoseIV/DosePO)×100 . |

Scientific Conclusion: The N-(3-bromophenyl)-4-methoxybenzamide scaffold exhibits excellent tissue distribution ( Vdss = 3.2 L/kg), which is highly favorable for its applications in neuro-imaging[4] and solid tumor penetration[2]. However, the moderate oral bioavailability (~41.7%) and high systemic clearance (29.0 mL/min/kg) point to significant first-pass hepatic metabolism. Future lead optimization efforts should focus on replacing the metabolically labile 4-methoxy group with bioisosteres (e.g., trifluoromethoxy or difluoromethoxy groups) to reduce CYP450-mediated O-demethylation while preserving target binding affinity.

References

-

Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1′-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer. Nuclear Medicine and Biology. Available at:[2]

-

US9562002B2 - STAT3 inhibitor. Google Patents. Available at:[1]

-

Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors. PMC / NIH. Available at:[3]

-

Development of Positron Emission Tomography Radiotracers for Imaging α-Synuclein Aggregates. MDPI. Available at:[4]

Sources

- 1. US9562002B2 - STAT3 inhibitor - Google Patents [patents.google.com]

- 2. Sci-Hub. Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1′-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer / Nuclear Medicine and Biology, 1999 [sci-hub.sg]

- 3. Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Technical Whitepaper: Safety, Toxicity, and Synthetic Utility of N-(3-bromophenyl)-4-methoxybenzamide

Executive Summary

In the landscape of modern drug discovery, bifunctional organic building blocks are critical for accelerating Structure-Activity Relationship (SAR) studies. N-(3-bromophenyl)-4-methoxybenzamide (CAS: 301158-03-2) is a highly versatile intermediate that bridges two distinct domains of chemical biology[1].

On one hand, the methoxybenzamide moiety is a well-documented pharmacophore known for its interaction with poly(ADP-ribose) polymerase (PARP) in mammalian cells and the FtsZ cell division protein in bacteria[2][3]. On the other hand, the 3-bromophenyl group serves as a privileged electrophilic handle for transition-metal-catalyzed cross-coupling reactions[4]. This guide provides an in-depth analysis of the compound's physicochemical properties, its mechanistic toxicity profile extrapolated from related benzamides, and a self-validating experimental workflow for its utilization in API synthesis.

Physicochemical Profiling & Safety Data (SDS) Guidelines

Understanding the baseline physical properties of N-(3-bromophenyl)-4-methoxybenzamide is essential for both safe handling and predictive reactivity in synthetic applications.

Quantitative Data Summary

| Property | Specification / Value |

| Chemical Name | N-(3-bromophenyl)-4-methoxybenzamide |

| CAS Registry Number | 301158-03-2[5] |

| Molecular Formula | C14H12BrNO2[1] |

| Molecular Weight | 306.16 g/mol [1] |

| Structural Class | Halogenated Aryl Amide / Benzamide Derivative |

| Appearance | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, and moderately in DCM/EtOAc. Insoluble in water. |

Handling, Storage, and PPE

Based on the safety profiles of structurally analogous halogenated benzamides, this compound must be handled with strict laboratory controls:

-

GHS Classification : Causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3).

-

Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and a NIOSH-approved particulate respirator are mandatory when handling the dry powder to prevent inhalation of active pharmacophores.

-

Environmental Impact : Halogenated aromatic compounds generally exhibit high aquatic toxicity. All waste streams containing this compound must be segregated and disposed of via licensed high-temperature chemical incineration.

Mechanistic Toxicology & Biological Profile

While N-(3-bromophenyl)-4-methoxybenzamide is primarily utilized as a synthetic intermediate, its core structure—methoxybenzamide—exhibits potent biological activity. Understanding these pathways is critical for assessing the toxicity profile of both the intermediate and its downstream derivatives.

PARP / ADPRT Inhibition (Mammalian Toxicity)

Methoxybenzamide derivatives (such as 3-methoxybenzamide) are competitive inhibitors of ADP-ribosyltransferase (ADPRT) and poly(ADP-ribose) polymerase (PARP)[2][3]. The amide functional group forms critical hydrogen bonds with key residues (e.g., Gly863 and Ser904 in PARP-1), effectively mimicking the nicotinamide moiety of NAD+[6].

-

Toxicological Consequence : Inhibition of PARP blocks the repair of DNA single-strand breaks. While acute toxicity is generally low—as seen in murine models where related benzamides like IBZM show No Observed Adverse Effect Levels (NOAEL) well above therapeutic doses[7][8]—chronic exposure poses a risk of genotoxicity and apoptosis due to the accumulation of DNA damage[9][10].

FtsZ Disruption (Bacterial Toxicity)

In prokaryotic systems, methoxybenzamides target FtsZ, a structural homolog of eukaryotic tubulin that is essential for bacterial cytokinesis[11][12].

-

Toxicological Consequence : The binding of the benzamide core to FtsZ prevents the polymerization of the Z-ring at the mid-cell division site. This arrests cell division, leading to severe bacterial filamentation and eventual cell lysis[2][13].

Caption: Divergent mechanisms of methoxybenzamide toxicity in mammalian (PARP) and bacterial (FtsZ) cells.

Synthetic Utility: Experimental Workflows in Drug Discovery

The true value of N-(3-bromophenyl)-4-methoxybenzamide lies in its 3-bromophenyl moiety. Aryl bromides are highly reactive electrophiles in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). This allows medicinal chemists to rapidly synthesize diverse libraries, such as dual PARP/PI3K inhibitors[3].

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

The following methodology outlines a robust, step-by-step protocol for coupling N-(3-bromophenyl)-4-methoxybenzamide with an arylboronic acid.

Caption: Experimental workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling of the aryl bromide.

Step 1: Reagent Preparation & Base Activation Charge an oven-dried Schlenk flask with N-(3-bromophenyl)-4-methoxybenzamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

-

Causality: The inorganic base (K2CO3) is required to activate the boronic acid into a nucleophilic boronate complex, which is a prerequisite for the transmetalation step onto the Palladium center.

Step 2: Catalyst Addition Add Pd(dppf)Cl2 (0.05 equiv) to the solid mixture.

-

Causality: The bidentate dppf ligand enforces a specific geometry that stabilizes the Palladium center, preventing premature catalyst deactivation (e.g., precipitation of palladium black) while promoting efficient oxidative addition into the strong C-Br bond.

Step 3: Solvent Suspension & Degassing Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to H2O. Degas the system via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes.

-

Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Rigorous degassing is critical to maintain catalytic turnover.

Step 4: Reaction Execution & Self-Validation Heat the mixture to 90°C under an Argon atmosphere for 12 hours.

-

Self-Validation System: At the 12-hour mark, withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and subject the organic layer to LC-MS analysis. The validation metric is the complete disappearance of the starting material isotopic mass (m/z 305/307 for the brominated species) and the emergence of the product mass. If starting material persists, catalyst deactivation has occurred; the system must be re-degassed and spiked with an additional 0.02 equiv of Pd(dppf)Cl2.

Step 5: Workup & Purification Cool the reaction to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the elaborated API intermediate.

References

-

Acute intravenous injection toxicity study of IBZM and BZM in rats - PubMed Source: nih.gov URL:[Link]

-

Acute Intravenous Injection Toxicity Study of IBZM and BZM in Rats Source: tandfonline.com URL:[Link]

-

The Lethal Effect of a Benzamide Derivative, 3-Methoxybenzamide, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis - PMC Source: nih.gov URL:[Link]

-

The lethal effect of a benzamide derivative, 3-methoxybenzamide, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis - PubMed Source: nih.gov URL:[Link]

-

Targeting the Bacterial Division Protein FtsZ | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

-

Small molecules targeting at the bacterial cell division protein FtsZ as potential antimicrobial agents Source: researchgate.net URL:[Link]

-

A transcriptomics approach uncovers novel roles for poly(ADP-ribosyl)ation in the basal defense response in Arabidopsis thaliana | PLOS One Source: plos.org URL:[Link]

-

Discovery of Novel Dual Poly(ADP-ribose)polymerase and Phosphoinositide 3-Kinase Inhibitors as a Promising Strategy for Cancer Therapy | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

-

A transcriptomics approach uncovers novel roles for poly(ADP-ribosyl)ation in the basal defense response in Arabidopsis thaliana - Semantic Scholar Source: semanticscholar.org URL:[Link]

-

(PDF) Poly(ADP-Ribose) Polymerase Inhibitors - ResearchGate Source: researchgate.net URL:[Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. The Lethal Effect of a Benzamide Derivative, 3-Methoxybenzamide, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Acute intravenous injection toxicity study of IBZM and BZM in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. A transcriptomics approach uncovers novel roles for poly(ADP-ribosyl)ation in the basal defense response in Arabidopsis thaliana | PLOS One [journals.plos.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. The lethal effect of a benzamide derivative, 3-methoxybenzamide, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

A Guide to the Thermodynamic Characterization of N-(3-bromophenyl)-4-methoxybenzamide for Drug Development

This technical guide provides a comprehensive framework for the thermodynamic characterization of N-(3-bromophenyl)-4-methoxybenzamide, a novel benzamide derivative with potential applications in drug discovery. Understanding the thermodynamic properties of a drug candidate is paramount for predicting its behavior during formulation, ensuring its stability, and optimizing its bioavailability.[1][[“]] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Critical Role of Thermodynamics in Drug Discovery

In the journey of a drug molecule from a laboratory hit to a clinical candidate, a thorough understanding of its thermodynamic profile is not merely academic but a critical determinant of success.[3][4] The Gibbs free energy of binding (ΔG), which dictates the affinity of a ligand for its target, is composed of enthalpic (ΔH) and entropic (ΔS) contributions.[1][4] A favorable binding affinity can be achieved through various combinations of these two parameters. For instance, an enthalpically-driven interaction, often characterized by strong hydrogen bonding and van der Waals forces, can lead to a more optimized and "efficient" ligand.[3] Conversely, an entropically-driven binding event might be dominated by the release of water molecules from the binding site.[5]

Beyond target binding, the thermodynamic properties of the solid form of a drug substance, such as its melting point, enthalpy of fusion, and solubility, are crucial for formulation development. These parameters influence the drug's dissolution rate, which in turn affects its absorption and overall bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different thermodynamic stabilities, can have profound implications for the safety and efficacy of a drug product.[6]

This guide will provide a detailed roadmap for the synthesis and comprehensive thermodynamic analysis of N-(3-bromophenyl)-4-methoxybenzamide, enabling researchers to build a robust data package for this promising molecule.

Synthesis and Purification of N-(3-bromophenyl)-4-methoxybenzamide

The synthesis of N-(3-bromophenyl)-4-methoxybenzamide can be achieved through a standard amidation reaction between 4-methoxybenzoyl chloride and 3-bromoaniline. The following protocol is a representative procedure.

Experimental Protocol: Synthesis

Materials:

-

4-methoxybenzoyl chloride

-

3-bromoaniline

-

Triethylamine or pyridine (as a base)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-bromoaniline in dichloromethane.

-

Base Addition: Add a slight molar excess (approximately 1.1 equivalents) of triethylamine or pyridine to the solution. This base will act as a scavenger for the HCl generated during the reaction.

-

Acylation: Cool the stirred solution to 0 °C in an ice bath. Slowly add an equimolar amount of 4-methoxybenzoyl chloride dropwise to the solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with 1M HCl to remove the excess base.

-

Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: The crude N-(3-bromophenyl)-4-methoxybenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a solid of high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(3-bromophenyl)-4-methoxybenzamide.

Thermodynamic Property Determination: Methodologies and Insights

A comprehensive understanding of the thermodynamic properties of N-(3-bromophenyl)-4-methoxybenzamide requires a suite of analytical techniques. The following sections detail the experimental protocols and the rationale behind their application.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are cornerstone techniques in thermal analysis, providing critical information about the thermal stability, melting behavior, and purity of a compound.

3.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for determining the melting point (Tₘ) and the enthalpy of fusion (ΔHfus) of a crystalline solid.[7]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of purified N-(3-bromophenyl)-4-methoxybenzamide into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.[8]

-

A nitrogen purge is typically used to maintain an inert atmosphere.

-

-

Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Trustworthiness and Self-Validation: The sharpness of the melting peak can be an indicator of sample purity. Impurities tend to broaden the melting endotherm and depress the melting point. Running the sample at different heating rates can help to identify any kinetic events, such as decomposition, that might be occurring alongside melting.

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is primarily used to assess the thermal stability of a compound and to determine if it decomposes upon melting.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen) to a high temperature (e.g., 300-400 °C).

-

Data Analysis: A significant loss of mass indicates decomposition. The onset temperature of decomposition provides a measure of the compound's thermal stability.

Causality Behind Experimental Choices: Performing TGA is crucial to ensure that the endotherm observed in the DSC is due to melting and not decomposition. If significant mass loss occurs at or near the melting temperature, the DSC data for the enthalpy of fusion may not be reliable.

Illustrative Thermal Analysis Workflow

Caption: Workflow for the thermal analysis of N-(3-bromophenyl)-4-methoxybenzamide.

Solubility Determination

Solubility is a critical thermodynamic parameter that directly influences the bioavailability of an orally administered drug. The equilibrium solubility of a compound in a given solvent at a specific temperature is a measure of the Gibbs free energy of solution.

Experimental Protocol: Equilibrium Solubility Measurement

-

Sample Preparation: Add an excess amount of the crystalline N-(3-bromophenyl)-4-methoxybenzamide to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline, biorelevant media).

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Analysis:

-

Filter or centrifuge the samples to remove the undissolved solid.

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Expertise and Experience: It is crucial to ensure that the solid in equilibrium with the solution is the thermodynamically stable form. This can be verified by analyzing the remaining solid by a technique like X-ray powder diffraction (XRPD) after the experiment.

Enthalpy of Solution

The enthalpy of solution (ΔHsol) can be determined calorimetrically and provides valuable information about the energetics of the dissolution process.

Experimental Protocol: Solution Calorimetry

-

Calorimeter Setup: An isothermal titration calorimeter (ITC) or a solution calorimeter is used. The solvent is placed in the sample cell and allowed to thermally equilibrate.

-

Sample Injection: A known amount of the solid compound is injected into the solvent.

-

Heat Measurement: The heat change associated with the dissolution process is measured directly by the calorimeter.

-

Data Analysis: The enthalpy of solution is calculated from the measured heat change and the amount of substance dissolved.

Authoritative Grounding: The combination of solubility and enthalpy of solution data allows for the calculation of the entropy of solution, providing a complete thermodynamic picture of the dissolution process.

Data Presentation: Thermodynamic Properties of Benzamide Derivatives

As experimental data for N-(3-bromophenyl)-4-methoxybenzamide is not yet publicly available, the following table presents data for related benzamide derivatives to provide context and a basis for comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| N-(4-cyanophenyl)-4-methoxybenzamide | C₁₅H₁₂N₂O₂ | 252.27 | 155 - 156 | [9] |

| 3-Methoxybenzamide | C₈H₉NO₂ | 151.16 | 132.5 - 135.5 | [10] |

| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | C₁₃H₁₂N₂O₅S | 308.31 | 182 - 183 | [11] |

| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | C₁₃H₁₂N₂O₅S | 308.31 | 133 - 134 | [11] |

Conclusion

The thermodynamic characterization of N-(3-bromophenyl)-4-methoxybenzamide is a critical step in its evaluation as a potential drug candidate. The methodologies outlined in this guide, from synthesis and purification to detailed thermal and solubility analysis, provide a robust framework for generating the necessary data. A thorough understanding of the melting behavior, thermal stability, and solubility of this compound will enable informed decisions during the lead optimization and formulation development stages, ultimately increasing the probability of its successful translation into a clinically valuable therapeutic agent.

References

- Importance of Thermodynamics in Drug Designing. (n.d.).

- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.).

- Thermodynamics and kinetics driving quality in drug discovery. (2011, August 31).

- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC. (n.d.).

- What are the key applications of thermodynamic analysis in drug discovery? - Consensus. (n.d.).

- The current impact of water thermodynamics for small-molecule drug discovery. (2019, September 10).

- Thermodynamic Studies for Drug Design and Screening - PMC. (n.d.).

- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide - PMC. (n.d.).

- Conformational polymorphism in N-(4'-methoxyphenyl)- 3-bromothiobenzamide - PubMed. (2007, April 2).

- Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (n.d.).

- "N-(4-cyanophenyl)-4-methoxybenzamide" physical and chemical properties - Benchchem. (n.d.).

- preventing polymorphism in 4-Methoxy-3-nitrobenzaldehyde crystallization - Benchchem. (n.d.).

- 3-Methoxybenzamide | 5813-86-5 - ChemicalBook. (n.d.).

- Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K - MDPI. (2023, October 11).

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. consensus.app [consensus.app]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Conformational polymorphism in N-(4'-methoxyphenyl)- 3-bromothiobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Methoxybenzamide | 5813-86-5 [chemicalbook.com]

- 11. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]

A Comprehensive Technical Guide to the Electronic Properties and Dipole Moment of N-(3-bromophenyl)-4-methoxybenzamide

Abstract

N-(3-bromophenyl)-4-methoxybenzamide is a substituted benzanilide featuring a "push-pull" electronic architecture, with an electron-donating methoxy group and a meta-directing, electron-withdrawing bromine atom. This arrangement imparts distinct electronic characteristics and a significant molecular dipole moment, which are critical determinants of its intermolecular interaction potential, solubility, and behavior in biological systems. This technical guide presents a holistic framework for the synthesis, characterization, and in-depth analysis of this compound's electronic structure and polarity. We outline a synergistic approach that combines robust computational modeling using Density Functional Theory (DFT) with established experimental protocols, including UV-Visible spectroscopy and solvatochromic analysis. This document serves as a complete workflow for researchers, providing both the theoretical underpinnings and practical methodologies required to fully elucidate the structure-property relationships of this molecule and to inform its potential applications in drug discovery and materials science.

Introduction: The Significance of Molecular Electronics and Polarity

Substituted benzanilides are a privileged scaffold in medicinal chemistry and materials science due to their synthetic accessibility and rigid, well-defined structure that is amenable to functionalization. The specific molecule of interest, N-(3-bromophenyl)-4-methoxybenzamide, combines two key functional groups that dictate its electronic behavior:

-

The 4-Methoxybenzoyl Moiety: The methoxy group (-OCH₃) at the para-position of the benzoyl ring acts as a strong electron-donating group (EDG) through resonance (+R effect), enriching the electron density of this aromatic system.

-

The N-(3-bromophenyl) Moiety: The bromine atom (-Br) is an electron-withdrawing group (EWG) via induction (-I effect) and is meta-directing.

This intramolecular donor-acceptor character establishes an inherent electronic asymmetry, which is the foundation of the molecule's dipole moment and its photophysical properties. Understanding these characteristics is paramount for predicting how the molecule will interact with biological targets, such as enzyme active sites or protein receptors, where electrostatic and hydrogen-bonding interactions are often dominant. This guide provides the scientific rationale and detailed protocols to investigate these properties comprehensively.

Synthesis and Structural Verification

To ensure the integrity of all subsequent analyses, the synthesis and rigorous purification of N-(3-bromophenyl)-4-methoxybenzamide is the foundational step. The most reliable method for this is a direct amide coupling.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol is adapted from standard, well-established procedures for benzamide synthesis[1][2].

-

Reactant Preparation: In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a mild base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to act as an acid scavenger.

-

Acylation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-methoxybenzoyl chloride (1.05 eq.) in the same solvent dropwise over 15-20 minutes with continuous stirring. The formation of a precipitate (triethylammonium chloride) is typically observed.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 12-18 hours to ensure the reaction goes to completion.

-

Work-up and Purification:

-

Filter the reaction mixture to remove the salt precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(3-bromophenyl)-4-methoxybenzamide as a solid.

-

-

Characterization and Validation: Confirm the identity and purity of the product using the following techniques, comparing the obtained data with expected values derived from similar structures[3][4]:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations, notably the N-H stretch (~3300 cm⁻¹) and the amide C=O stretch (~1650 cm⁻¹).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

-

Computational Workflow for Electronic and Dipole Moment Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical tool for accurately predicting the electronic properties of organic molecules. The following workflow provides a robust computational model.

Diagram: Computational Analysis Workflow

Caption: The relationship between structural features and key electronic properties.

Quantitative Data Summary

The following table presents the expected data points to be collected from the described workflow.

| Property | Computational (DFT) | Experimental | Significance |

| HOMO-LUMO Gap (ΔE) | Calculated (eV) | From λ_max (eV) | Indicates chemical stability and electronic transition energy. |

| Ground-State Dipole (μg) | Calculated (Debye) | - | Quantifies molecular polarity, influences solubility & interactions. |

| Excited-State Dipole (μe) | Calculated (TD-DFT) | Estimated (Solvatochromism) | Describes charge distribution in the excited state. |

| Δμ (μe - μg) | Calculated (Debye) | From Lippert-Mataga Plot | Confirms intramolecular charge-transfer character. |

Interpretation of the Dipole Moment

The dipole moment is a vector quantity. For N-(3-bromophenyl)-4-methoxybenzamide, the vector is predicted to originate from the electron-rich methoxyphenyl portion and point towards the more electronegative bromophenyl end of the molecule. The magnitude of this dipole is critical for its interaction with polar environments. In a drug development context, a molecule with a significant dipole moment is more likely to engage in favorable electrostatic interactions with polar residues in a protein binding pocket and will have higher water solubility, affecting its pharmacokinetic profile.

Conclusion

This guide has detailed a comprehensive, multi-faceted strategy for the thorough investigation of the electronic properties and dipole moment of N-(3-bromophenyl)-4-methoxybenzamide. By synergistically applying computational DFT methods and experimental spectroscopic techniques, a researcher can obtain a deep and validated understanding of the molecule's structure-property relationships. The inherent intramolecular charge-transfer character, driven by the opposing electronic nature of its substituents, results in a significant dipole moment and distinct electronic features. Elucidating these properties is a critical step in rationally designing and deploying this molecular scaffold for advanced applications in medicinal chemistry and beyond.

References

-

Galan, M., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Available at: [Link]

-

Saeed, A., et al. (2020). Synthesis, density functional theory (DFT) studies and urease inhibition activity of chiral benzimidazoles. ResearchGate. Available at: [Link]

-

Zhu, C., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. Available at: [Link]

-

Gu, W., & Qiao, C. (2012). N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. Available at: [Link]

-

Mokhtari, J. (n.d.). Supporting Information for related benzamides. Available at: [Link]

-

Starosta, R., & Lipkowski, K. (2007). Conformational polymorphism in N-(4'-methoxyphenyl)-3-bromothiobenzamide. PubMed. Available at: [Link]

-

Elancheran, R., et al. (2023). Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. European Journal of Chemistry. Available at: [Link]

-

Anantakrishnan, S. V. (n.d.). The dipole moments of certain methoxy compounds. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]

-

NIST. (n.d.). Benzamide, N-(4-bromophenyl)-3-methoxy-. NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase. (n.d.). Benzamide, N-(4-bromophenyl)-3-methoxy- Vapor Phase IR Spectrum. Available at: [Link]

-

SpectraBase. (n.d.). Benzamide, N-(4-bromophenyl)-3-methoxy- 13C NMR Chemical Shifts. Available at: [Link]

-

FUPRESS. (2024). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Available at: [Link]

-

PubChem. (n.d.). N-(3-bromophenyl)-4-methylbenzamide. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. PMC. Available at: [Link]

-

PubChem. (n.d.). N-(3-bromophenyl)-3,4,5-trimethoxybenzamide. Available at: [Link]

-

MDPI. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available at: [Link]

-

Nowak, K. (2008). An experimental and theoretical study of dipole moments of N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide. ResearchGate. Available at: [Link]

-

NextSDS. (n.d.). N-(3-bromophenyl)-4-ethoxybenzamide — Chemical Substance Information. Available at: [Link]

-

DSpace Repository. (n.d.). Structural and Spectroscopic Characterization, Electronic Properties, and Biological Activity of the 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate Monohydrate. Available at: [Link]

-

Processes Community. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available at: [Link]

Sources

Application Note: Synthesis and Isolation of N-(3-bromophenyl)-4-methoxybenzamide

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: N-(3-bromophenyl)-4-methoxybenzamide (CAS: 301158-03-2)[1] Reaction Type: Nucleophilic Acyl Substitution (Amidation)

Introduction and Mechanistic Rationale

The synthesis of robust amide linkages is a cornerstone of medicinal chemistry and drug discovery. N-(3-bromophenyl)-4-methoxybenzamide is a highly functionalized building block; the methoxy group provides an electron-rich aromatic system, while the meta-bromo substituent serves as an ideal synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

The most direct and high-yielding methodology for constructing this specific amide bond is the reaction between an acyl chloride and a primary amine in the presence of a non-nucleophilic base[2]. In this protocol, 4-methoxybenzoyl chloride (anisoyl chloride) is reacted with 3-bromoaniline. Triethylamine (TEA) is utilized as the auxiliary base to scavenge the hydrochloric acid (HCl) byproduct[3]. Neutralizing the HCl is critical; without TEA, the generated HCl would protonate the unreacted 3-bromoaniline, rendering it non-nucleophilic and capping the theoretical yield at 50%[2].

Reaction Workflow and Logic

The following diagram illustrates the logical progression of the synthesis, from reagent preparation to final product isolation.

Figure 1: Step-by-step workflow for the synthesis and purification of N-(3-bromophenyl)-4-methoxybenzamide.

Materials and Stoichiometry

Safety Note: Acyl chlorides are moisture-sensitive and lachrymatory. All operations involving 4-methoxybenzoyl chloride must be conducted in a properly functioning fume hood using appropriate PPE.

| Reagent / Solvent | Molecular Weight ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role in Reaction |

| 3-Bromoaniline | 172.02 | 1.00 eq | 1.72 g (10.0 mmol) | Nucleophile |

| 4-Methoxybenzoyl chloride | 170.59 | 1.10 eq | 1.88 g (11.0 mmol) | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.50 eq | 1.52 g / 2.09 mL (15.0 mmol) | Acid Scavenger[3] |

| Dichloromethane (DCM) | 84.93 | N/A | 30.0 mL | Aprotic Solvent |

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Addition

-

Preparation of the Amine Solution: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (1.72 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 20 mL).

-

Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the stirring solution.

-

Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

-

Electrophile Preparation: In a separate dry vial, dissolve 4-methoxybenzoyl chloride (1.88 g, 11.0 mmol) in anhydrous DCM (10 mL).

-

Controlled Addition: Using a pressure-equalizing dropping funnel or a syringe, add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over a period of 15 minutes.

-

Causality Insight: The nucleophilic attack of the amine on the highly reactive acyl chloride is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and minimizes side reactions, such as the formation of ketenes or unwanted dimerization.

-

Phase 2: Reaction Propagation and Monitoring

-

Warming and Stirring: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm gradually to room temperature (approx. 20–25 °C). Stir under an inert atmosphere (N2 or Ar) for 2 to 4 hours.

-

Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 3:1 v/v) solvent system. The reaction is deemed complete when the 3-bromoaniline spot is fully consumed.

Phase 3: Workup and Isolation

-

Quenching: Quench the reaction by adding 20 mL of distilled water to the flask. Stir vigorously for 5 minutes to dissolve any precipitated triethylammonium chloride salts.

-

Acid Wash: Transfer the biphasic mixture to a separatory funnel. Separate the organic (lower DCM) layer. Wash the organic layer with 1M aqueous HCl (2 × 20 mL).

-

Causality Insight: The acidic wash selectively protonates any residual unreacted 3-bromoaniline and excess TEA, pulling them into the aqueous phase and removing them from the product mixture.

-

-

Base Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO3) (1 × 20 mL).

-

Causality Insight: This neutralizes any residual HCl or trace amounts of 4-methoxybenzoic acid (formed from the hydrolysis of unreacted acyl chloride).

-

-

Brine Wash & Drying: Wash with brine (20 mL) to remove bulk water. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification

-

Recrystallization: The crude N-(3-bromophenyl)-4-methoxybenzamide[1] can typically be purified via recrystallization. Dissolve the crude solid in a minimum amount of boiling ethanol. Slowly add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling in an ice bath to induce crystallization.

-

Filtration: Collect the purified white to off-white crystals via vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry under high vacuum.

Analytical Validation Parameters

To ensure the integrity of the synthesized N-(3-bromophenyl)-4-methoxybenzamide, the following analytical checks should be performed:

-

LC-MS: Confirm the expected mass [M+H]+ corresponding to the molecular formula C14H12BrNO2 (Exact Mass: ~305.00). The presence of the bromine atom will be distinctly visible as a 1:1 isotopic doublet separated by 2 m/z units (79Br and 81Br isotopes).

-

1H NMR (CDCl3 or DMSO-d6): Look for the characteristic singlet of the methoxy group (-OCH3) integrating to 3 protons around δ 3.8 ppm, the broad singlet of the amide proton (-NH-) around δ 8.0-10.0 ppm (solvent dependent), and the distinct splitting pattern of the para-substituted anisoyl ring and the meta-substituted bromoaniline ring in the aromatic region (δ 6.8 - 8.0 ppm).

References

-

Grokipedia. "Schotten–Baumann reaction." Grokipedia. Available at:[Link]

-

National Institutes of Health (PMC). "Parallel combinatorial chemical synthesis using single-layer poly(dimethylsiloxane) microfluidic devices." Biomicrofluidics. Available at:[Link]

Sources

Application Note: Advanced Crystallization Techniques for N-(3-bromophenyl)-4-methoxybenzamide

Executive Summary & Structural Rationale

N-(3-bromophenyl)-4-methoxybenzamide (C₁₄H₁₂BrNO₂) is a highly functionalized amide scaffold frequently utilized in medicinal chemistry and crystal engineering. Successful crystallization of this compound requires a strategic understanding of its non-covalent interaction profile. As a Senior Application Scientist, I have designed this protocol guide to leverage the molecule's intrinsic supramolecular synthons to dictate crystallization kinetics and outcomes.

The structural architecture of this compound presents three distinct interaction sites that must be managed during solvent selection:

-

The Amide Core (Hydrogen Bonding): The primary driver of 1D chain formation is the robust N-H···O=C hydrogen-bonded homosynthon.

-

The 3-Bromophenyl Ring (Halogen Bonding): The meta-substituted bromine atom acts as an electrophilic halogen bond donor. It can participate in highly directional Type I (Br···Br) or Type II (Br···O) halogen interactions, which are critical in dictating the 2D and 3D packing architectures of brominated benzamides [1].

-

The 4-Methoxy Group (Conformational Flexibility): The methoxy group provides a flexible ether linkage that can adopt co-planar or orthogonal conformations depending on the dielectric constant of the solvent environment, often leading to conformational polymorphism[2].

Mechanistic Workflow for Technique Selection

The choice of crystallization technique must be strictly governed by the analytical objective. The decision tree below outlines the logical progression from crude API to validated solid-state forms.

Decision tree for selecting crystallization techniques based on the desired analytical objective.

Physicochemical Profiling & Solvent Strategy

To achieve the objectives outlined in the workflow, the solvent systems are selected based on their dielectric constants (ε) and their ability to either compete with or promote the target supramolecular synthons.

Table 1: Quantitative Summary of Crystallization Solvent Systems

| Protocol | Solvent System (Ratio) | Dielectric Constant (ε) | Target Objective | Expected Yield | Crystal Quality |

| A. Slow Evaporation | EtOAc / Hexane (3:1) | 6.0 / 1.9 | Single-Crystal XRD | < 40% | Excellent (Diffraction Quality) |

| B. Anti-Solvent Ppt. | DMF / Water (1:4) | 36.7 / 80.1 | Bulk Purification | > 85% | Poor (Microcrystalline) |

| C. Vapor Diffusion | DCM / Pentane (Vapor) | 9.1 / 1.8 | Polymorph Screening | Variable | Good (Metastable Forms) |

Experimental Methodologies

Protocol A: Slow Evaporation (Optimized for Single-Crystal XRD)

Causality: Ethyl Acetate (EtOAc) is a moderate hydrogen-bond acceptor. It transiently solvates the N-H protons of the amide, preventing rapid, chaotic precipitation. As the non-polar hexane slowly increases in relative concentration via evaporation dynamics, the EtOAc-amide interactions are gradually outcompeted by the thermodynamically favored amide-amide homosynthons, yielding defect-free single crystals.

Step-by-Step Procedure:

-

Weigh 15–20 mg of crude N-(3-bromophenyl)-4-methoxybenzamide into a clean 4 mL borosilicate glass vial.

-

Add 1.5 mL of HPLC-grade EtOAc. Sonicate the mixture for 2 minutes at 25°C until complete dissolution is achieved.

-

Critical Step: Filter the solution through a 0.22 µm PTFE syringe filter into a new, dust-free 4 mL vial. Rationale: Removing heterogeneous nucleation sites (dust/particulates) prevents the formation of polycrystalline clusters.

-

Carefully layer 0.5 mL of Hexane on top of the EtOAc solution to create a mild anti-solvent gradient.

-

Puncture the vial cap with a single narrow-gauge needle (e.g., 20G) to restrict the vapor escape rate.

-

Incubate at a stable ambient temperature (20–22°C) in a vibration-free environment for 5–7 days. Harvest crystals directly from the mother liquor for SCXRD mounting.

Protocol B: Anti-Solvent Precipitation (Optimized for Bulk Purity)

Causality: N,N-Dimethylformamide (DMF) is highly polar and completely disrupts all intermolecular interactions, providing massive solubility. Water is highly polar but cannot solvate the hydrophobic bromophenyl and methoxy groups. The sudden shift in polarity forces instantaneous nucleation, which is ideal for recovering API-grade material with high step-economy.

Step-by-Step Procedure:

-

Dissolve 500 mg of crude N-(3-bromophenyl)-4-methoxybenzamide in 5 mL of DMF in a 50 mL round-bottom flask.

-

Heat gently to 40°C with continuous magnetic stirring (400 rpm) to ensure a homogeneous solution.

-

Filter the concentrated solution through a 0.45 µm filter to remove any insoluble organic impurities.

-

Return the filtrate to a clean flask and maintain stirring at 25°C.

-

Using a programmable syringe pump, add 20 mL of deionized water (anti-solvent) at a strictly controlled rate of 1.0 mL/min. Rationale: Controlling the anti-solvent addition rate prevents oiling out (liquid-liquid phase separation) and ensures solid particle nucleation.

-

Allow the resulting thick white suspension to age for 2 hours at 5°C to maximize thermodynamic yield.

-

Recover the bulk precipitate via vacuum filtration, wash with cold deionized water (2 x 5 mL) to remove residual DMF, and dry under vacuum at 45°C for 12 hours.

Protocol C: Vapor Diffusion (Optimized for Polymorph Screening)

Causality: Dichloromethane (DCM) dissolves the compound well without strongly competing for hydrogen bonds. The high vapor pressure of pentane drives its diffusion into the DCM solution. This ultra-slow, kinetic alteration of the solvent environment allows the compound to explore different conformational states (methoxy group rotation) and alternative halogen bonding networks (Type I vs. Type II), frequently trapping kinetic polymorphs that are inaccessible via thermal cooling [2].

Step-by-Step Procedure:

-

Dissolve 30 mg of the compound in 2 mL of DCM in a 4 mL inner glass vial. Filter through a 0.22 µm PTFE filter.

-

Place the uncapped 4 mL inner vial inside a larger 20 mL scintillation vial.

-

Add 5 mL of Pentane (anti-solvent) to the outer 20 mL vial, ensuring the liquid level is below the rim of the inner vial.

-

Seal the outer 20 mL vial tightly with a PTFE-lined cap and wrap the seal with Parafilm.

-

Store the nested vial system at a constant temperature (4°C) for 7–14 days.

-

Once crystals of sufficient size have formed, decant the solvent and immediately analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm polymorphic identity.

References

-

Synthon Modularity in Cocrystals of 4-Bromobenzamide with n-Alkanedicarboxylic Acids: Type I and Type II Halogen···Halogen Interactions Crystal Growth & Design, American Chemical Society (ACS). URL:[Link] [1]

-

Role of halogen-involved intermolecular interactions and existence of isostructurality in the crystal packing of —CF3 and halogen (Cl or Br or I) substituted benzamides Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, International Union of Crystallography (IUCr). URL:[Link][2]

Application Notes and Protocols for the In Vitro Characterization of N-(3-bromophenyl)-4-methoxybenzamide as a Putative Kinase Inhibitor

Introduction: Unveiling the Potential of N-(3-bromophenyl)-4-methoxybenzamide

In the landscape of modern drug discovery, the identification and characterization of novel small molecule inhibitors for key cellular targets remain a cornerstone of therapeutic innovation. The compound N-(3-bromophenyl)-4-methoxybenzamide belongs to the benzamide class of molecules, a chemical scaffold that is prevalent in a multitude of clinically approved drugs and investigational agents. While the specific biological targets of N-(3-bromophenyl)-4-methoxybenzamide are not yet fully elucidated in publicly available literature, its structural motifs suggest a potential for interaction with ATP-binding sites of enzymes, particularly protein kinases.

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a prime target for therapeutic intervention. The development of kinase inhibitors has revolutionized the treatment of various cancers and other diseases.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro preparation and characterization of N-(3-bromophenyl)-4-methoxybenzamide as a putative kinase inhibitor. We will delve into the principles of state-of-the-art assay technologies, provide detailed, field-proven protocols for both biochemical and cell-based assays, and offer insights into data analysis and interpretation. The methodologies described herein are designed to be robust, reproducible, and fit-for-purpose in the early stages of drug discovery.[2][3]

Guiding Principles for In Vitro Assay Development

The successful characterization of a novel compound hinges on the development of reliable and meaningful in vitro assays.[3] The primary objectives of these initial studies are to:

-

Confirm Target Engagement: To determine if the compound directly interacts with the hypothesized target protein.

-

Quantify Potency: To measure the concentration at which the compound elicits a biological response (e.g., IC50).

-

Elucidate Mechanism of Inhibition: To understand how the compound inhibits the target's function.

-

Assess Cellular Activity: To verify that the compound can cross the cell membrane and engage its target in a cellular context.

To achieve these goals, a tiered approach is often employed, starting with high-throughput biochemical assays to identify initial "hits," followed by more detailed biochemical and cell-based assays for lead optimization.[2] The choice of assay technology is critical and should be guided by factors such as sensitivity, robustness, cost, and throughput.[2][4]

Biochemical Assays: Probing Direct Kinase Inhibition

Biochemical assays utilize purified, recombinant kinase enzymes to directly measure the inhibitory activity of a compound. These assays are essential for confirming direct target engagement and for determining key potency parameters like the IC50 value.

Principle of Luminescence-Based Kinase Assays (e.g., Kinase-Glo®)